2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a benzimidazole core structure This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, methylphenylsulfonyl, and imidazolidinyl groups
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-18-7-13-21(14-8-18)36(32,33)30-16-15-29(25(30)19-9-11-20(34-2)12-10-19)24(31)17-35-26-27-22-5-3-4-6-23(22)28-26/h3-14,25H,15-17H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOPFZBDLTCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the thioether linkage: This step involves the reaction of the benzimidazole derivative with a suitable thiol compound under basic conditions.
Formation of the imidazolidinyl group: This can be accomplished by reacting the intermediate with an appropriate imidazolidinone derivative.
Introduction of the sulfonyl group: This step involves the sulfonylation of the imidazolidinyl intermediate using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interfering with cellular processes: The compound may affect processes such as cell division, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole core structures but different functional groups.
Imidazolidinone derivatives: Compounds with similar imidazolidinone structures but different substituents.
Sulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyphenyl, methylphenylsulfonyl, and imidazolidinyl groups in a single molecule makes it a versatile compound for various scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
